molecular formula C8H16O4 B13207381 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde

Cat. No.: B13207381
M. Wt: 176.21 g/mol
InChI Key: VIGPEKUIVIPDAG-UHFFFAOYSA-N
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Description

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the family of polyether aldehydes and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde typically involves the reaction of ethylene oxide with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired polyether aldehyde.

  • Step 1: Etherification

      Reactants: Ethylene oxide, ethylene glycol monoethyl ether

      Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)

      Conditions: Temperature around 70-80°C, atmospheric pressure

      Product: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol

  • Step 2: Oxidation

      Reactants: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol

      Oxidizing Agent: Pyridinium chlorochromate (PCC) or other mild oxidizing agents

      Conditions: Room temperature, inert atmosphere

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but on a larger scale, with optimized conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: The aldehyde group can react with nucleophiles like Grignard reagents or hydride donors to form secondary alcohols.

    Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Grignard reagents, hydride donors

    Bases for Condensation: Sodium hydroxide, potassium hydroxide

Major Products Formed

    Oxidation: 2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid

    Reduction: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol

    Nucleophilic Addition: Secondary alcohols

    Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various polyether compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.

    Industry: Utilized in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, forming Schiff bases and potentially altering protein function.

Comparison with Similar Compounds

2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can be compared with other similar compounds such as:

    2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group. It has different solubility and reactivity properties.

    2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: The reduced form of the aldehyde, used in different applications due to its alcohol functionality.

    2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid: The oxidized form of the aldehyde, with applications in the synthesis of polyether carboxylic acids.

These comparisons highlight the unique properties of this compound, particularly its reactivity as an aldehyde and its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]acetaldehyde

InChI

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3

InChI Key

VIGPEKUIVIPDAG-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC=O

Origin of Product

United States

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